molecular formula C17H21N3O4 B13916651 7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B13916651
M. Wt: 331.4 g/mol
InChI Key: ALCCOAQLOCWUPS-UHFFFAOYSA-N
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Description

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide is a complex heterocyclic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate. This reaction is typically carried out by holding a mixture of the amine and a twofold excess of the acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide is unique due to its specific structural features, which confer distinct biological activities. The expansion of the ring annelated to the quinolone nucleus by one unit can lead to conformational rearrangements, resulting in changes in pharmacological properties .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C17H21N3O4/c21-10-8-18-6-7-19-16(23)13-15(22)12-5-1-3-11-4-2-9-20(14(11)12)17(13)24/h1,3,5,18,21-22H,2,4,6-10H2,(H,19,23)

InChI Key

ALCCOAQLOCWUPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCCNCCO)O

Origin of Product

United States

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